Berbamine

説明

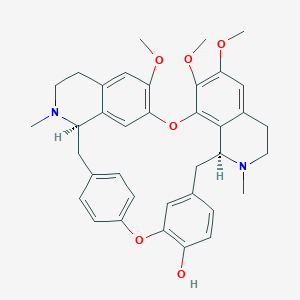

6,6',7-Trimethoxy-2,2'-dimethylberbaman-12-ol is a phenylpropanoid.

20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol is a natural product found in Berberis aquifolium, Berberis thunbergii, and other organisms with data available.

作用機序

Target of Action

Berbamine, a natural, potent, pharmacologically active biomolecule isolated from Berberis amurensis, has been shown to modulate different oncogenic cell-signaling pathways in various cancers . It primarily targets the NF-κB and JAK/STAT, CAMKII/c-Myc pathways . It also interacts with c-Met , an upstream target of Akt and NF-κB signaling .

Mode of Action

This compound modulates its targets by inducing activation of the TGF/SMAD pathway for the effective inhibition of cancer progression . It suppresses Akt and nuclear factor κB signaling by reducing the phosphorylation of c-Met and Akt, and inhibiting their downstream targets .

Biochemical Pathways

This compound affects several biochemical pathways. It modulates deregulated pathways (JAK/STAT, CAMKII/c-Myc) in various cancers . It also induces activation of the TGF/SMAD pathway for the effective inhibition of cancer progression . Furthermore, it suppresses Akt and nuclear factor κB signaling by reducing the phosphorylation of c-Met and Akt .

Pharmacokinetics

This compound is a bis-benzylisoquinoline alkaloid. It appears as an odorless and bitter white crystalline powder. It is easily soluble in dilute hydrochloric acid, sulfuric acid, ethanol, chloroform, and acetone; soluble in ether; slightly soluble in boiling water and petroleum ether; but insoluble in cold water, ammonia, sodium carbonate, and calcium hydroxide solution . The current clinical formulation is this compound hydrochloride tablets .

Result of Action

This compound exerts its anti-cancer effects in vitro and in vivo via induction of apoptosis, partially associated with the inhibition of Wnt/β-catenin signaling . It suppresses the growth, migration, and invasion in highly-metastatic human breast cancer cells by possibly inhibiting Akt and NF-κB signaling with their upstream target c-Met and downstream targets Bcl-2/Bax, osteopontin, VEGF, MMP-9, and MMP-2 .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the sera from this compound-treated rats suppress the growth of MDA-MB-231 cells . This compound shows synergistic effects with some existing anticancer agents such as trichostatin A (TSA, the histone deacetylase inhibitor), celecoxib (the inhibitor of COX-2), and carmofur against the growth of MDA-MB-231 cells .

生化学分析

Biochemical Properties

Berbamine interacts with various enzymes and proteins in biochemical reactions. It has been identified as a novel inhibitor of nuclear factor κB (NF-κB), a protein complex that controls the transcription of DNA . This compound inhibits the growth of human myeloma cells by inducing G1 arrest as well as apoptosis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits the proliferation of KM3 cells in a dose- and time-dependent manner . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It blocks the NF-κB signaling pathway through up-regulating A20, down-regulating IKKα, p-IκBα, and then inhibiting p65 nuclear translocation, resulting in decreased expression of the downstream targets of NF-κB .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound inhibits the growth of human myeloma cells in a dose- and time-dependent manner

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as IKKα and p-IκBα in the NF-κB signaling pathway

生物活性

Berbamine, a bisbenzylisoquinoline alkaloid derived from various species of the Berberis plant, has garnered significant attention in recent years for its diverse biological activities, particularly in the context of cancer treatment. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on various cancer types, and potential therapeutic applications.

Overview of this compound

- Chemical Structure : this compound is characterized by its complex structure that contributes to its biological activity.

- Source : Extracted primarily from Berberis amurensis and other Berberis species, it has been used in traditional medicine for its therapeutic properties.

This compound exhibits various mechanisms that contribute to its biological effects, particularly in cancer cells:

- Inhibition of Cell Proliferation : this compound has been shown to significantly inhibit the proliferation of multiple cancer cell lines, including bladder, liver, colorectal, and gastric cancers. It achieves this by inducing cell cycle arrest and apoptosis.

-

Induction of Apoptosis : The compound triggers apoptosis through several pathways:

- Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2) .

- Activation of caspases (caspase-3 and caspase-9) which are critical for the apoptotic process .

- Modulation of p53 signaling pathways, enhancing apoptotic responses in certain cancer types .

-

Regulation of Signaling Pathways : this compound modulates key signaling pathways involved in cancer progression:

- NF-κB Pathway : It acts as an inhibitor by decreasing the phosphorylation of IκBα and P65, leading to reduced transcriptional activity associated with tumor growth .

- PI3K/AKT Pathway : In liver cancer cells, this compound decreased the expression levels of PI3K and phosphorylated AKT, which are crucial for cell survival and proliferation .

- Reactive Oxygen Species (ROS) Generation : this compound increases intracellular ROS levels, which can induce oxidative stress and promote apoptosis in cancer cells .

1. Bladder Cancer

A study demonstrated that this compound suppresses bladder cancer progression by modulating the ROS/NF-κB axis. It inhibited cell viability and induced cell cycle arrest at the S phase through upregulation of P21 and P27 proteins while downregulating CyclinD and CDK2 .

2. Liver Cancer

Research indicated that this compound inhibits the migration and invasion of liver cancer cells (SMMC-7721) in a concentration-dependent manner. It was found to enhance gap junction function and increase Cx32 expression, which is critical for intercellular communication during metastasis . Furthermore, this compound suppressed tumor growth in vivo using NOD/SCID mouse models .

3. Colorectal Cancer

In colorectal cancer models, this compound significantly reduced tumor volume and increased apoptotic markers such as p53 and active caspases . The compound also caused cell cycle arrest at the G0/G1 phase in treated cells.

4. SARS-CoV-2 Inhibition

Recent studies have shown that this compound can inhibit SARS-CoV-2 infection by blocking spike-mediated membrane fusion, indicating its potential use beyond oncology .

Case Studies

A selection of case studies highlights this compound's effectiveness across different types of cancers:

| Study | Cancer Type | Key Findings |

|---|---|---|

| Cheng et al. (2021) | Bladder Cancer | Inhibition of cell viability; induction of apoptosis via ROS/NF-κB pathway modulation. |

| Zhang et al. (2017) | Liver Cancer | Decreased migration/invasion; enhanced gap junction function; reduced tumor growth in vivo. |

| Liang et al. (2014) | Colorectal Cancer | Induction of apoptosis; activation of p53 pathway; significant tumor volume reduction in xenograft models. |

特性

IUPAC Name |

20,21,25-trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)16-22-6-9-26(10-7-22)44-31-18-23(8-11-30(31)40)17-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOCUWZXJBAUSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(O3)C(=C(C=C7CCN6C)OC)OC)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H40N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

478-61-5 | |

| Record name | Berbamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.840 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。